molecular formula C22H19BrN6O3 B11269090 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione

9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione

Cat. No.: B11269090
M. Wt: 495.3 g/mol
InChI Key: VNJJRSXCHUZNIB-UHFFFAOYSA-N
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Description

The compound “9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” is a synthetic organic molecule that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines and triazoles, which undergo various reactions such as alkylation, bromination, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the bromophenyl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution, and Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, triazolopyrimidines are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
  • 9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Uniqueness

The uniqueness of “9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H19BrN6O3

Molecular Weight

495.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C22H19BrN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-4-8-15(23)9-5-13)21-25-24-18(29(19)21)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3

InChI Key

VNJJRSXCHUZNIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Br

Origin of Product

United States

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